molecular formula C20H25N3O4 B4525989 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione

5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B4525989
M. Wt: 371.4 g/mol
InChI Key: RLTGCDXFWBXQGJ-UHFFFAOYSA-N
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Description

5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .

Scientific Research Applications

5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, such as the presence of the isoindole core and the acetylpiperazine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Biological Activity

5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione is a compound belonging to the isoindole-1,3-dione family, known for various biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C14H18N2O3\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_3

This structure includes an isoindole core with an acetylpiperazine moiety, which may influence its biological properties.

1. Anti-inflammatory Properties

Research indicates that derivatives of isoindole-1,3-dione exhibit significant anti-inflammatory effects. Specifically, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. In vitro studies demonstrated that certain derivatives could inhibit COX-2 more effectively than traditional anti-inflammatory drugs like meloxicam .

2. Antioxidant Activity

Isoindole derivatives possess antioxidant properties that help mitigate oxidative stress. This activity is crucial in preventing cellular damage and has implications for chronic diseases linked to oxidative stress .

3. Antimicrobial Effects

The compound demonstrates antimicrobial activity against various pathogens. Studies have shown that isoindole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .

4. Neuroprotective Effects

Preliminary research suggests that isoindole derivatives may offer neuroprotective benefits. They have been implicated in reducing neuroinflammation and protecting neuronal cells from damage in models of neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound include:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation.
  • Free Radical Scavenging : The presence of functional groups in the isoindole structure allows it to scavenge free radicals, thus exerting its antioxidant effects.

Case Studies

StudyFindings
Szkatula et al., 2020Investigated several isoindole derivatives for COX inhibition; found that some had superior activity compared to meloxicam .
Krzyżak et al., 2021Reported on the neuroprotective effects of isoindole derivatives in murine models of neurodegeneration; indicated potential for therapeutic applications .
ChemicalBook AnalysisHighlighted the antimicrobial properties of isoindole derivatives against various bacterial strains .

Properties

IUPAC Name

5-(4-acetylpiperazine-1-carbonyl)-2-(3-methylbutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-13(2)6-7-23-19(26)16-5-4-15(12-17(16)20(23)27)18(25)22-10-8-21(9-11-22)14(3)24/h4-5,12-13H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTGCDXFWBXQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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